An In-depth Technical Guide to the Spectroscopic Profile of 2-Bromo-4-isopropylphenyl isothiocyanate
An In-depth Technical Guide to the Spectroscopic Profile of 2-Bromo-4-isopropylphenyl isothiocyanate
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 2-Bromo-4-isopropylphenyl isothiocyanate. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a robust theoretical framework for researchers, scientists, and professionals in drug development. By leveraging established principles of spectroscopy and analyzing data from structurally analogous compounds, we present a detailed forecast of the expected Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. This guide is designed to aid in the identification, characterization, and quality control of 2-Bromo-4-isopropylphenyl isothiocyanate in a research or development setting. Each section includes a discussion of the underlying chemical principles, predicted spectral features, and standardized experimental protocols for data acquisition.
Introduction and Rationale
2-Bromo-4-isopropylphenyl isothiocyanate is an aromatic organic compound featuring a reactive isothiocyanate group, a bromine atom, and an isopropyl substituent on a benzene ring. Isothiocyanates are a well-established class of compounds with significant applications in medicinal chemistry and materials science, often serving as versatile synthons for the preparation of various heterocyclic compounds and thiourea derivatives. The specific substitution pattern of this molecule suggests its potential utility as a building block in targeted synthesis.
A thorough understanding of a compound's spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation. This guide addresses the current gap in the scientific literature by providing a detailed, predicted spectroscopic profile of 2-Bromo-4-isopropylphenyl isothiocyanate. The predictions herein are grounded in the fundamental principles of each spectroscopic technique and are cross-referenced with empirical data from closely related chemical structures. This approach not only offers a reliable reference for this specific molecule but also serves as an instructional case study in spectroscopic prediction for substituted aromatic systems.
Molecular Structure and Predicted Spectroscopic Data Summary
The structural features of 2-Bromo-4-isopropylphenyl isothiocyanate are the primary determinants of its spectroscopic properties. The interplay between the electron-withdrawing inductive effects of the bromine and isothiocyanate groups, and the electron-donating nature of the isopropyl group, creates a distinct electronic environment that is reflected in its spectra.
Caption: Molecular Structure of 2-Bromo-4-isopropylphenyl isothiocyanate.
| Spectroscopic Technique | Predicted Key Features |
| Infrared (IR) | ~2100 cm⁻¹ (strong, sharp, -N=C=S stretch); ~2960 cm⁻¹ (C-H stretch, isopropyl); ~1470 cm⁻¹ (aromatic C=C stretch) |
| ¹H NMR | Aromatic: ~7.5 ppm (d), ~7.3 ppm (dd), ~7.2 ppm (d); Isopropyl: ~3.0 ppm (septet, 1H), ~1.2 ppm (d, 6H) |
| ¹³C NMR | ~140-120 ppm (aromatic C); ~135 ppm (-N=C=S); ~34 ppm (isopropyl CH); ~23 ppm (isopropyl CH₃) |
| Mass Spectrometry (MS) | M⁺/M+2 peaks at m/z 255/257 (approx. 1:1 ratio); Fragmentation at m/z 240/242, 212/214, 133 |
Proposed Synthesis and Experimental Context
A common and effective method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with a thiocarbonylating agent. A plausible and widely used approach involves the in-situ formation of a dithiocarbamate salt from 2-Bromo-4-isopropylaniline, followed by decomposition to the isothiocyanate.[1][2]
Caption: Proposed synthetic workflow for 2-Bromo-4-isopropylphenyl isothiocyanate.
Protocol: Synthesis of 2-Bromo-4-isopropylphenyl isothiocyanate
-
To a stirred solution of 2-Bromo-4-isopropylaniline in a suitable solvent (e.g., dichloromethane) at 0 °C, add triethylamine (1.1 equivalents).
-
Slowly add carbon disulfide (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-3 hours to ensure the formation of the dithiocarbamate salt intermediate.
-
Cool the mixture again to 0 °C and add a desulfurizing agent, such as tosyl chloride (1.1 equivalents), portion-wise.
-
Let the reaction proceed at room temperature for an additional 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure isothiocyanate.
Infrared (IR) Spectroscopy Analysis (Predicted)
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of 2-Bromo-4-isopropylphenyl isothiocyanate will be dominated by the strong, characteristic absorption of the isothiocyanate group.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale and Comments |
| ~2100 | -N=C=S Asymmetric Stretch | Strong, Sharp | This is the most diagnostic peak for an isothiocyanate. Its position and intensity are characteristic.[3][4] |
| 3100-3000 | Aromatic C-H Stretch | Medium | Typical for C-H bonds on a benzene ring. |
| ~2960 | Aliphatic C-H Stretch | Medium-Strong | Corresponds to the sp³ C-H bonds of the isopropyl group. |
| ~1470 | Aromatic C=C Stretch | Medium | Represents the skeletal vibrations of the benzene ring. |
| ~1380 & ~1365 | Isopropyl C-H Bend | Medium | Characteristic bending vibrations for a gem-dimethyl group. |
| ~820 | Aromatic C-H Bend | Strong | Out-of-plane bending for a 1,2,4-trisubstituted benzene ring. |
| 700-500 | C-Br Stretch | Medium | The C-Br stretch appears in the fingerprint region and can be difficult to assign definitively. |
Protocol: Acquiring an IR Spectrum
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
-
Record a background spectrum.
-
Place a small amount of the neat liquid sample directly onto the ATR crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (Predicted)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will show distinct signals for the aromatic and isopropyl protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the three substituents.[5][6]
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 | Doublet (d) | 1H | H-3 | Ortho to the electron-withdrawing Br group, expected to be the most deshielded aromatic proton. |
| ~7.3 | Doublet of Doublets (dd) | 1H | H-5 | Coupled to both H-3 and H-6. |
| ~7.2 | Doublet (d) | 1H | H-6 | Ortho to the electron-donating isopropyl group, expected to be the most shielded aromatic proton. |
| ~3.0 | Septet (sept) | 1H | Isopropyl CH | Split by the six equivalent methyl protons. |
| ~1.2 | Doublet (d) | 6H | Isopropyl CH₃ | The two methyl groups are equivalent and are split by the single methine proton. |
Caption: Predicted ¹H NMR signal assignments for 2-Bromo-4-isopropylphenyl isothiocyanate.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are predicted based on additivity rules for substituted benzenes.[7][8][9]
| Predicted Chemical Shift (ppm) | Assignment | Rationale and Comments |
| ~148 | C-4 (ipso to isopropyl) | Deshielded due to substitution. |
| ~135 | -N=C=S | The isothiocyanate carbon is typically deshielded but often shows a weak and broad signal. |
| ~133 | C-5 | Aromatic CH. |
| ~130 | C-1 (ipso to NCS) | Deshielded due to attachment to the electronegative nitrogen. |
| ~128 | C-3 | Aromatic CH. |
| ~125 | C-6 | Aromatic CH. |
| ~118 | C-2 (ipso to Br) | Shielded by the "heavy atom effect" of bromine. |
| ~34 | Isopropyl CH | Typical chemical shift for a methine carbon. |
| ~23 | Isopropyl CH₃ | Typical chemical shift for methyl carbons. |
Protocol: Acquiring NMR Spectra
-
Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for good signal-to-noise and an appropriate relaxation delay.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
Mass Spectrometry (MS) Analysis (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Bromo-4-isopropylphenyl isothiocyanate, the presence of bromine is a key diagnostic feature.
Molecular Ion: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This will result in two molecular ion peaks of almost equal intensity, M⁺ and (M+2)⁺.[10][11]
-
M⁺ (with ⁷⁹Br): m/z 255
-
(M+2)⁺ (with ⁸¹Br): m/z 257
Major Fragmentation Pathways:
-
Loss of a methyl group (-CH₃): This is a common fragmentation for isopropyl groups, leading to a stable secondary carbocation. This would result in peaks at m/z 240 and 242.
-
Loss of the isopropyl group (-C₃H₇): Cleavage of the entire isopropyl group would result in peaks at m/z 212 and 214.
-
Formation of the tropylium-like ion: Aromatic compounds often undergo rearrangement. Loss of the bromine atom and the isothiocyanate group could lead to fragments derived from the isopropylbenzene cation. A significant peak at m/z 91, corresponding to the tropylium ion, is a common feature in the mass spectra of alkylbenzenes.[12]
-
Loss of the isothiocyanate group (-NCS): Cleavage of the C-N bond would lead to a fragment at m/z 198/200.
| Predicted m/z | Proposed Fragment Identity | Comments |
| 255 / 257 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 bromine isotope pattern. |
| 240 / 242 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |
| 212 / 214 | [M - C₃H₇]⁺ | Loss of the isopropyl radical. |
| 133 | [M - Br - NCS]⁺ | Loss of both the bromine and isothiocyanate groups. |
Protocol: Acquiring an EI Mass Spectrum
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionize the sample using a standard electron impact (EI) energy of 70 eV.
-
Scan a suitable mass range (e.g., m/z 40-350) to detect the molecular ion and key fragments.
References
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]
-
Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4... (n.d.). ResearchGate. Retrieved from [Link]
-
13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (2021). ResearchGate. Retrieved from [Link]
- Miyamoto, M., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722.
- Martvoň, A., Skačáni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
- Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. (2023). Critical Reviews in Food Science and Nutrition, 63(26), 7935-7948.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
New Syntheses of Aryl isothiocyanates. (2025). ResearchGate. Retrieved from [Link]
- Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(14), 9346-9356.
-
Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved from [Link]
-
DP IB Chemistry. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL). Retrieved from [Link]
-
Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) [Video]. YouTube. [Link]
-
Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. (2023). PubMed. Retrieved from [Link]
- A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). Beilstein Journal of Organic Chemistry, 8, 1629-1633.
- Process for converting primary amines to isothiocyanates. (n.d.). Google Patents.
-
IR absorption spectra of metal thiocyanates and isothiocyanates... (n.d.). ResearchGate. Retrieved from [Link]
- CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).
-
Isopropyl isothiocyanate. (n.d.). NIST WebBook. Retrieved from [Link]
-
Summary of C13-NMR Interpretation. (n.d.). Retrieved from [Link]
-
A General and Facile One-Pot Process of Isothiocyanates from Amines under Aqueous Conditions. (2012). Technology Networks. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]
Sources
- 1. Isothiocyanate synthesis [organic-chemistry.org]
- 2. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. researchgate.net [researchgate.net]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. savemyexams.com [savemyexams.com]
- 11. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. whitman.edu [whitman.edu]
